3-Amino-4,6-dimethyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylic acid
Description
This compound features a fused thieno[2,3-d]pyridazine bicyclic core substituted with an amino group (-NH₂) at position 3, methyl groups at positions 4 and 6, a ketone (oxo) at position 7, and a carboxylic acid (-COOH) at position 2. Its molecular formula is C₉H₉N₃O₃S, with a molecular weight of 243.25 g/mol.
Properties
IUPAC Name |
3-amino-4,6-dimethyl-7-oxothieno[2,3-d]pyridazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-3-4-5(10)7(9(14)15)16-6(4)8(13)12(2)11-3/h10H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVRDGLMCMECBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C(=C(S2)C(=O)O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,6-dimethyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophene derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure must be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and sulfoxides.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted thieno[2,3-d]pyridazines.
Scientific Research Applications
Synthesis of Bioactive Compounds
The compound has been utilized as a building block in the synthesis of various thieno[2,3-d]pyrimidine derivatives, which exhibit significant biological activities. For instance, studies have shown that derivatives of thieno[2,3-d]pyrimidines can act as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase, which are vital enzymes in purine biosynthesis pathways. These inhibitors have potential applications as antitumor agents due to their selective targeting capabilities .
Medicinal Chemistry
Research indicates that compounds derived from 3-amino-4,6-dimethyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylic acid demonstrate a wide range of pharmacological effects. They have been investigated for their anti-inflammatory and antimicrobial properties. For example, certain derivatives showed significant inhibition of bacterial growth and inflammatory responses in vitro .
Quantum-Chemical Studies
Quantum chemical studies have been conducted to understand the reaction mechanisms involving this compound. These studies help elucidate how structural variations influence biological activity and reactivity, guiding future synthetic efforts .
Environmental Chemistry
The compound's derivatives have been explored for their potential environmental applications, particularly in the development of biodegradable materials and as catalysts in organic reactions under environmentally friendly conditions .
Case Study 1: Antitumor Activity
A series of thieno[2,3-d]pyrimidine analogs derived from the compound were tested for their ability to inhibit cancer cell proliferation. One particular analog demonstrated a Ki value of 2.97 μM against glycinamide ribonucleotide formyltransferase, indicating potent inhibitory activity that could be harnessed for cancer treatment .
Case Study 2: Antimicrobial Properties
In a separate investigation, derivatives of the compound were synthesized and evaluated for antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that several compounds exhibited significant antibacterial activity, paving the way for new antibiotic development .
Mechanism of Action
The mechanism by which 3-Amino-4,6-dimethyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Thiazolo-Pyrimidine Derivatives ()
Compounds 11a and 11b are thiazolo[3,2-a]pyrimidine derivatives synthesized via condensation reactions involving chloroacetic acid and aromatic aldehydes. Key comparisons:
- Core Structure: Unlike the thieno-pyridazine system, these compounds feature a thiazole fused to a pyrimidine ring.
- Functional Groups : Both contain nitrile (-CN) and carbonyl (C=O) groups, while the target compound has -COOH and -NH₂.
- Physical Properties :
- Synthesis : Prepared via reflux in acetic anhydride/acetic acid, contrasting with the target compound’s unspecified route.
Pyrimido-Quinazoline Derivative (Compound 12, )
- Core Structure: A pyrimido[2,1-b]quinazoline system, larger than the thieno-pyridazine core.
- Functional Groups: Contains a nitrile (-CN) and ketone (C=O), lacking the carboxylic acid and amino groups of the target compound.
- Physical Properties : Molecular formula C₁₇H₁₀N₄O₃ , MW 318 g/mol, m.p. 268–269°C .
(S)-3-Amino-4,4-Dihalocyclopent-1-enecarboxylic Acid ()
- Core Structure: A non-fused cyclopentene ring with dihalo substituents.
- Functional Groups : Shares the -NH₂ and -COOH groups but includes halogens (Cl/Br) for enzyme targeting.
- Application: Designed as selective inactivators of human ornithine aminotransferase (OAT), highlighting its role in enzyme inhibition .
Cephalosporin Derivatives ()
- Core Structure : Beta-lactam antibiotics with bicyclic systems (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene).
- Functional Groups : Include acetoxymethyl, pyridinylthio, and amide groups, differing significantly from the target compound.
Data Table: Structural and Functional Comparison
Key Research Findings
- Structural Impact on Solubility : The target compound’s -COOH and -NH₂ groups may enhance aqueous solubility compared to nitrile-bearing analogs like 11a/b .
- Biological Targeting: While cephalosporins and the dihalocyclopentene derivative are enzyme-targeted, the thieno-pyridazine core’s flat aromatic system could favor interactions with nucleic acids or kinases.
- Synthetic Complexity : Thiazolo-pyrimidines require multi-step condensation, whereas the target compound’s synthesis (unreported in evidence) might involve cyclization of thiouracil precursors.
Biological Activity
3-Amino-4,6-dimethyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylic acid (CAS Number: 2089315-35-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C9H9N3O3S, with a molecular weight of 239.25 g/mol. The compound features a thieno[2,3-d]pyridazine core structure with various functional groups that contribute to its biological activity.
Biological Activity Overview
Research on the biological activity of this compound primarily focuses on its potential as an anti-cancer agent and its effects on various cellular pathways.
Anticancer Activity
- In Vitro Studies : Studies have indicated that derivatives of thieno[2,3-d]pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving analogues of the compound showed varying degrees of inhibition against CCRF-CEM leukemia cells with IC50 values ranging from 6.7 to >20 µg/mL depending on structural modifications .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key metabolic pathways essential for cancer cell proliferation. The presence of the carbonyl group at position C7 in some analogues has been linked to reduced activity, suggesting that structural modifications can enhance efficacy .
Pharmacological Properties
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to cancer and other diseases. This inhibition could lead to altered lipid metabolism and reduced tumor growth .
- Toxicity Profile : Toxicological assessments are crucial for understanding the safety profile of 3-amino derivatives. Current research indicates that while some analogues show promise as therapeutic agents, their safety must be validated through comprehensive studies .
Research Findings and Case Studies
A review of literature reveals several case studies highlighting the biological activity of this compound:
Q & A
Q. What are the recommended synthetic routes for 3-amino-4,6-dimethyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylic acid, and how are key intermediates characterized?
A common approach involves cyclocondensation of substituted precursors under reflux with sodium acetate in acetic anhydride/acetic acid. For example, thiazolo-pyrimidine derivatives can be synthesized by reacting chloroacetic acid with aromatic aldehydes and heterocyclic amines, followed by crystallization for purification . Intermediates are typically characterized via IR (to confirm NH, CN, and carbonyl stretches), H/C NMR (to verify substituent positions and tautomerism), and mass spectrometry (to validate molecular weights) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- IR spectroscopy : Identify key functional groups (e.g., amino stretch ~3,400–3,200 cm, carboxylic acid C=O ~1,700 cm) .
- NMR : Use H NMR to resolve methyl group multiplicities (e.g., 2.24 ppm for CH in furan substituents) and C NMR to assign carbonyl carbons (165–171 ppm) .
- Mass spectrometry : Confirm the molecular ion peak (e.g., m/z 386 for CHNOS derivatives) and fragmentation patterns .
Q. What solvent systems are optimal for purification, given the compound’s solubility profile?
Polar aprotic solvents (e.g., DMF) mixed with water are effective for recrystallization, as demonstrated in thiazolo-pyrimidine syntheses. Adjusting solvent ratios (e.g., DMF:HO) improves yield and purity by exploiting temperature-dependent solubility .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory) predict transition states and activation energies for cyclization steps. Coupling computational screening with experimental validation (e.g., varying temperature, catalyst loading) reduces trial-and-error inefficiencies. For instance, ICReDD’s workflow integrates reaction path searches and experimental data feedback loops to refine conditions .
Q. What strategies resolve contradictions in spectral data, such as unexpected tautomeric forms?
- Dynamic NMR : Monitor temperature-dependent shifts to detect tautomeric equilibria (e.g., keto-enol forms).
- X-ray crystallography : Resolve solid-state structures to confirm dominant tautomers.
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 3,5-dimethyl-4-oxo-thieno-pyrimidine derivatives) to identify systematic spectral deviations .
Q. How can regioselective functionalization be achieved at the 3-amino or 2-carboxylic acid positions?
- Protecting groups : Use tert-butoxycarbonyl (Boc) for the amino group during carboxylic acid derivatization.
- Metal-mediated coupling : Employ palladium catalysts for Suzuki-Miyaura reactions at halogenated positions, as seen in related thieno-pyridazine systems .
Q. What mechanistic insights explain low yields in multi-step syntheses of this compound?
Kinetic studies (e.g., in situ IR monitoring) reveal rate-limiting steps, such as imine formation or cyclization. For example, competing side reactions (e.g., hydrolysis of intermediates) can be mitigated by optimizing anhydrous conditions or using scavengers (e.g., molecular sieves) .
Q. How do steric and electronic effects of methyl substituents influence reactivity?
- Steric effects : 4,6-Dimethyl groups hinder nucleophilic attack at adjacent positions, favoring regioselective substitutions.
- Electronic effects : Electron-donating methyl groups stabilize carbocation intermediates in acid-catalyzed cyclizations, as shown in thiazolo-pyrimidine syntheses .
Methodological Considerations
- Data contradiction analysis : Compare experimental results (e.g., melting points, spectral data) with computational predictions to identify systematic errors or polymorphic variations .
- Reaction scalability : Pilot small-scale reactions (<1 mmol) to optimize parameters (e.g., solvent volume, stoichiometry) before scaling up, minimizing resource waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
